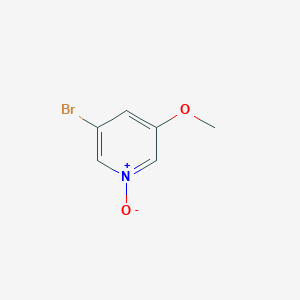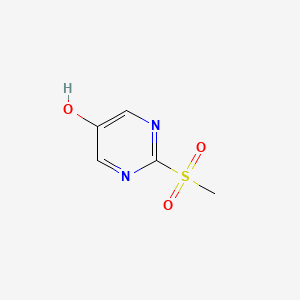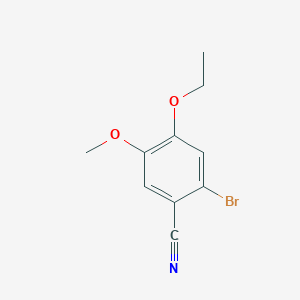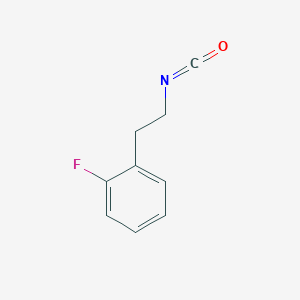
2-Benzylcyclopentanone
説明
2-Benzylcyclopentanone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclopentanone derivative with a benzyl group attached, which significantly influences its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of derivatives of 2-benzylcyclopentanone has been explored in several studies. For instance, the preparation of 2-(E)-benzylidene-5-aminomethylcyclopentanols from cyclopentanone involves a Stork reaction, Mannich reaction, and selective reduction, leading to compounds with potential anti-inflammatory activity . Additionally, the synthesis of quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes has been reported, demonstrating the versatility of 2-benzylcyclopentanone derivatives in organic synthesis .
Molecular Structure Analysis
The molecular and crystal structures of various 2-benzylcyclopentanone derivatives have been determined using X-ray single-crystal diffraction. For example, the structure of dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone was elucidated, revealing conjugation and charge distribution around the molecule . The crystal chemistry of photodimers of 2-benzyl-5-benzylidenecyclopentanone has also been studied, showing that the starting material favors the most stable crystal phase for the products .
Chemical Reactions Analysis
2-Benzylcyclopentanone and its derivatives undergo various chemical reactions. Photodimerization reactions have been observed in the crystalline state, leading to the formation of complex dimeric structures . The stereochemistry of 2-benzalcyclohexanones and 2-benzalcyclopentanones has been studied, revealing isomerization processes under acidic conditions and light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzylcyclopentanone derivatives are influenced by their molecular structures. The planarity and nonplanarity of these compounds affect their solid-state properties and photophysical behavior . The anti-inflammatory activity of certain derivatives has been evaluated, showing that these compounds maintain stability and efficacy . The NMR spectroscopy of the [2 + 2] autodimerization products provides insights into the solution behavior of these molecules .
科学的研究の応用
Protective Properties in Acetaminophen Hepatotoxicity
2-Benzylcyclopentanone derivatives, such as 2-acetylcyclopentanone, have been explored for their protective abilities in models of drug-induced toxicity. For instance, 2-acetylcyclopentanone demonstrated protective effects against acetaminophen hepatotoxicity in mice, suggesting potential applications in treating toxicities associated with electrophilic drugs and environmental toxicants (Zhang et al., 2013).
Structural Modifications for Antitumor Agents
Benzothiazole derivatives, including those related to 2-benzylcyclopentanone, have shown promise as chemotherapeutics. These compounds, especially 2-arylbenzothiazoles, have been investigated for their antitumor properties, and modifications to their structure have been a focus for developing new antitumor agents (Ahmed et al., 2012).
Effects on Reproduction in Fish
Compounds like benzophenone-2, structurally related to 2-benzylcyclopentanone, have been studied for their impact on fish reproduction. These studies highlight the environmental implications of such compounds, particularly their estrogenic effects on aquatic life (Weisbrod et al., 2007).
Development of Prodrugs for Antitumor Activity
Research into prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally similar to 2-benzylcyclopentanone, has been conducted. These prodrugs are designed to improve limitations posed by drug lipophilicity, demonstrating significant potential in treating tumors (Bradshaw et al., 2002).
Cooperativity in Crystal Transformations
The cooperative effects in crystals of compounds like 2-benzyl-5-benzylidenecyclopentanone have been monitored, providing insights into the chemical transformations and molecular interactions within the crystal structure (Turowska-Tyrk, 2002).
Potential as Mitochondrial Sodium-Calcium Exchanger Antagonists
Benzothiazepines, related to 2-benzylcyclopentanone, have been synthesized and evaluated as potential therapeutics for type II diabetes, targeting the mitochondrial sodium-calcium exchanger. These studies offer a novel approach to diabetes drug discovery (Pei et al., 2003).
作用機序
Target of Action
It is known that cyclopentanone derivatives, like 2-benzylcyclopentanone, often interact with various enzymes and receptors in the body . The specific targets would depend on the exact biological context and the presence of other molecules.
Mode of Action
It is known that alkylbenzenes, such as benzyl groups, are activated towards oxidation at the benzylic position . This suggests that 2-Benzylcyclopentanone might undergo oxidation reactions in the body, leading to various downstream effects.
Biochemical Pathways
Cyclopentanone and its derivatives are known to be involved in various chemical reactions, including decarboxylation, nucleophilic attack, and ketonic decarboxylation . These reactions could potentially affect various biochemical pathways in the body.
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Given its chemical structure, it is plausible that it could interact with various cellular components and potentially influence cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, pH, and the presence of other chemicals can affect the stability and reactivity of 2-Benzylcyclopentanone . .
特性
IUPAC Name |
2-benzylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKMRMXVNWHKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318933 | |
| Record name | 2-Benzylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylcyclopentanone | |
CAS RN |
2867-63-2 | |
| Record name | 2-Benzylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-benzylcyclopentanone and how do they influence its reactivity?
A1: 2-Benzylcyclopentanone features a cyclopentanone ring with a benzyl group attached to the alpha carbon. This structure allows for a variety of chemical transformations. For instance, the carbonyl group makes it susceptible to nucleophilic attack, enabling reactions like reduction to the corresponding alcohol. Furthermore, the presence of the benzyl group introduces steric hindrance, influencing the stereoselectivity of reactions. One study demonstrated this by using 2-benzylcyclopentanone as a substrate in an oxidation reaction with dimethyldioxirane, yielding the α-hydroxy carbonyl compound with high diastereoselectivity. []
Q2: How can 2-benzylcyclopentanone be used to study solid-state photoreactions?
A2: Derivatives of 2-benzylcyclopentanone, specifically 5-benzylidene-2-benzylcyclopentanone and 5-benzylidene-2-(4-chlorobenzyl)-cyclopentanone, have proven valuable in investigating the mechanism of [2+2] photodimerization reactions in the solid state. [, ] Researchers monitored the structural changes occurring within single crystals of these compounds during UV irradiation using X-ray diffraction. This allowed for the observation of molecular movements, changes in intermolecular distances, and variations in cell constants throughout the photoreaction. These studies provided crucial insights into the dynamic processes involved in solid-state photochemistry.
Q3: Is 2-benzylcyclopentanone a suitable substrate for enzymatic reduction?
A3: Yes, research has shown that 2-benzylcyclopentanone can be reduced by an aromatic aldehyde-ketone reductase (F3) isolated from rabbit liver cytosol. [] This enzyme exhibits a preference for NADPH as a cofactor and displays activity towards a variety of aromatic aldehydes, ketones, cyclohexanones, and 5α-3-ketosteroids. Interestingly, while simple cyclopentanones are not substrates, the presence of the benzyl group in 2-benzylcyclopentanone renders it a suitable substrate, highlighting the enzyme's specificity and the influence of substrate structure on enzymatic activity.
Q4: Can 2-benzylcyclopentanone be used to synthesize other valuable compounds?
A4: Absolutely. One study investigated the catalytic and chemical hydrogenation of 2-benzylidenecyclopentanone and 2-benzylcyclopentanone. [] This research successfully produced cis- and trans-2-benzylcyclopentanol, showcasing the potential for using 2-benzylcyclopentanone as a starting material for synthesizing a variety of derivatives with potential applications in different fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




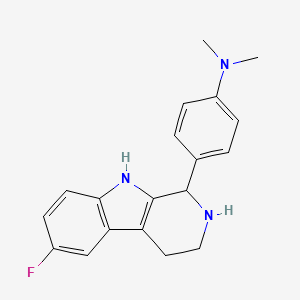
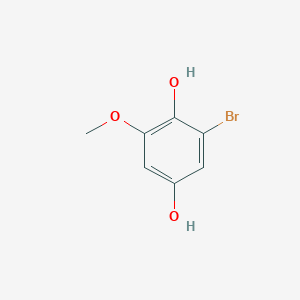
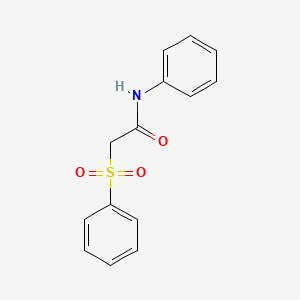
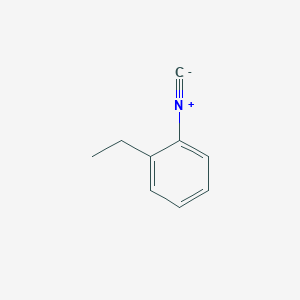
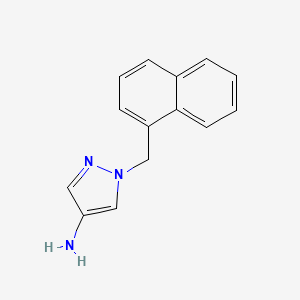
![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

